CID 131845234
Description
Taurodeoxycholic acid sodium salt (TDCA) is a conjugated bile acid formed by the union of deoxycholic acid (a secondary bile acid) and taurine. Its molecular formula is C₂₆H₄₄NNaO₆S, with a molecular weight of 521.69 g/mol . TDCA is water-soluble due to its sodium salt form and plays critical roles in lipid digestion, cholesterol metabolism, and intestinal health. Preclinical studies highlight its dual nature: while it protects intestinal villi height and reduces inflammation , prolonged exposure in rodent models has been linked to esophageal carcinogenesis via oxidative stress .
Properties
CAS No. |
1180-95-6 |
|---|---|
Molecular Formula |
C26H45NNaO6S |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
sodium 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-;/m1./s1 |
InChI Key |
DIBGIDJLTRRMCC-FVCKGWAHSA-N |
Isomeric SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2[C@@]1(C(CC3C2CCC4[C@@]3(CCC(C4)O)C)O)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |
melting_point |
204 - 208 °C |
Other CAS No. |
1180-95-6 |
physical_description |
Solid |
Pictograms |
Irritant |
solubility |
41 mg/mL |
Synonyms |
Acid, Taurodeoxycholic Deoxycholate, Taurine Deoxycholyltaurine Sodium Taurodeoxycholate Taurine Deoxycholate Taurodeoxycholate Taurodeoxycholate, Sodium Taurodeoxycholic Acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Taurodeoxycholic acid can be synthesized through the conjugation of deoxycholic acid with taurine. The reaction typically involves the activation of the carboxyl group of deoxycholic acid, followed by its reaction with taurine under controlled conditions to form the amide bond.
Industrial Production Methods: Industrial production of taurodeoxycholic acid often involves microbial fermentation processes. Engineered strains of Escherichia coli can be used to produce taurodeoxycholic acid through optimized fermentation conditions. This method is environmentally friendly and allows for large-scale production .
Types of Reactions:
Oxidation: Taurodeoxycholic acid can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur, especially at the carbonyl group.
Substitution: Substitution reactions can take place at various positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Oxidized derivatives with altered hydroxyl groups.
Reduction Products: Reduced derivatives with modified carbonyl groups.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Taurodeoxycholic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Plays a role in studying lipid metabolism and bile acid pathways.
Mechanism of Action
Taurodeoxycholic acid exerts its effects through several mechanisms:
Anti-apoptotic Effects: Inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species and inactivating BAX, thereby decreasing cytochrome c release.
ER Stress Reduction: Reduces endoplasmic reticulum-mediated stress by decreasing caspase 12 activity and calcium efflux from the endoplasmic reticulum.
Cholesterol Regulation: Reduces the absorption of cholesterol in the small intestine, thereby lowering the body’s cholesterol content.
Comparison with Similar Compounds
Comparison with Structurally Similar Bile Acid Derivatives
Structural and Functional Differences
Key structural distinctions among taurine- or glycine-conjugated bile acids lie in their parent bile acids and conjugation partners:
Structural Implications :
Metabolic and Pharmacological Profiles
Lipid Metabolism :
- TDCA and TCDCA are elevated in hyperlipidemic models, directly correlating with serum cholesterol (TC) and triglyceride (TG) levels .
- TUDCA reduces hepatic bile acid accumulation and enhances glucose metabolism by modulating AMPK signaling .
Intestinal and Hepatic Effects :
- TDCA maintains villus integrity and mitigates diquat-induced intestinal damage .
- GDCA hydrolysis by gut microbiota (e.g., Lactiplantibacillus) may release toxic DCA, linked to colorectal cancer .
Toxicity :
- TDCA promotes esophageal carcinogenesis in rats via duodenal reflux , whereas TUDCA is generally well-tolerated in clinical settings .
Key Research Findings
- Hyperlipidemia Models : TDCA and TCDCA levels rise with high-fat diets, while TUDCA and GDCA decrease upon treatment with lipid-lowering agents (e.g., Xuezhikang) .
- Microbial Interactions : Clostridium perfringens hydrolyzes TDCA and GDCA, influencing bile acid homeostasis and disease risk .
- Therapeutic Contrast : TUDCA’s anti-apoptotic effects outperform TDCA in protecting neurons and hepatocytes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
